molecular formula C9H3BrF5NS B6341536 2-Bromo-6-(pentafluoroethylthio)benzonitrile, 97% CAS No. 1159512-55-6

2-Bromo-6-(pentafluoroethylthio)benzonitrile, 97%

Cat. No. B6341536
CAS RN: 1159512-55-6
M. Wt: 332.09 g/mol
InChI Key: QPXGBHYGNUUZCD-UHFFFAOYSA-N
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Description

2-Bromo-6-(pentafluoroethylthio)benzonitrile is a chemical compound with the molecular formula C9H3BrF5NS . It is a derivative of benzonitrile, which is an aromatic compound containing a cyano functional group attached to a benzene ring .


Molecular Structure Analysis

The molecular structure of 2-Bromo-6-(pentafluoroethylthio)benzonitrile is characterized by a benzene ring with a bromine atom and a cyano group attached to it . The exact 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

2-Bromo-6-(pentafluoroethylthio)benzonitrile is a solid at 20°C . It has a molecular weight of 332.087836 . It is insoluble in water but soluble in methanol . The compound has a melting point range of 53.0 57.0 °C .

Scientific Research Applications

Microbial Degradation in Environmental Settings

2-Bromo-6-(pentafluoroethylthio)benzonitrile, as a structurally related compound to benzonitrile herbicides like dichlobenil and bromoxynil, is significant in environmental studies. Research highlights its relevance in microbial degradation in soil and subsurface environments, focusing on degradation pathways and the diversity of involved degrader organisms, which is crucial for understanding its environmental fate (Holtze, Sørensen, Sørensen, & Aamand, 2008).

Spectroscopic Studies for Material Characterization

Spectroscopic studies, particularly using vibrational spectroscopy, have been conducted on structurally similar compounds like 4-bromo benzonitrile. These studies evaluate fundamental vibrational frequencies and intensity of vibrational bands, providing valuable insights into the material's properties (Krishnakumar, Surumbarkuzhali, & Muthunatesan, 2009).

Phytotoxicity and Agricultural Applications

Research into variously substituted benzonitriles, including those structurally related to 2-Bromo-6-(pentafluoroethylthio)benzonitrile, has shown significant phytotoxic properties. These properties are critical for their use in agricultural applications as herbicides, providing an insight into their activity against different plant species (Gentner & Danielson, 1970).

Chemical Synthesis and Industrial Applications

The compound's related benzonitriles have been studied for their potential in chemical synthesis. For example, research into the addition of 1-bromo-1-chloro-2,2,2-trifluoroethane to allylaromatics, a reaction relevant to similar compounds, explores possibilities for synthesizing conjugated dienes with industrial applications (Ignatowska & Dmowski, 2006).

Palladium-Catalyzed Cyanation

The use of benzonitriles in palladium-catalyzed cyanation of aryl halides is another area of interest. This method, applicable to a range of aryl and heteroaryl bromides, is significant for the production of various benzonitrile compounds, potentially including 2-Bromo-6-(pentafluoroethylthio)benzonitrile (Schareina, Zapf, & Beller, 2004).

Safety and Hazards

This compound is harmful if swallowed, in contact with skin, or inhaled . It can cause skin and eye irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection . In case of contact with skin or eyes, wash with plenty of water . If swallowed, rinse mouth and seek medical attention .

Relevant Papers Unfortunately, specific papers related to 2-Bromo-6-(pentafluoroethylthio)benzonitrile were not found in the search results. For more detailed information, it is recommended to conduct a more specific search in scientific databases or contact experts in the field .

properties

IUPAC Name

2-bromo-6-(1,1,2,2,2-pentafluoroethylsulfanyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrF5NS/c10-6-2-1-3-7(5(6)4-16)17-9(14,15)8(11,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXGBHYGNUUZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C#N)SC(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrF5NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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